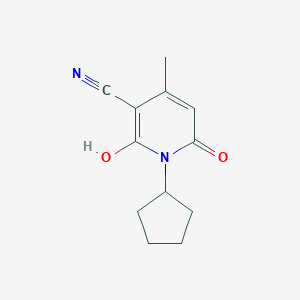
2-Iodoaniline
Übersicht
Beschreibung
2-Iodobenzenamin, auch bekannt als NSC34544, ist ein biochemisches Agens mit der Summenformel C6H6IN und einem Molekulargewicht von 219,02 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und findet verschiedene Anwendungen in Chemie, Biologie und Medizin.
Wirkmechanismus
Target of Action
2-Iodoaniline is an aromatic amine . It’s important to note that the targets can vary depending on the specific context of use, such as the type of cells or organisms it is interacting with.
Mode of Action
It is known that this compound can be carbonylated to produce pentacyclic compounds . This suggests that it may interact with its targets through a carbonylation reaction, leading to changes in the target molecules.
Result of Action
It is known to have potential hepatotoxic and nephrotoxic activity . This suggests that it may cause changes in liver and kidney cells, potentially leading to toxicity in these organs.
Action Environment
It’s known that oxygen is necessary for the transformation of this compound in the decarboxylative iodination of anthranilic acids . This suggests that the presence of oxygen in the environment could influence the compound’s action.
Vorbereitungsmethoden
Die Synthese von 2-Iodobenzenamin erfolgt in der Regel durch die Iodierung von Anilin. Eine übliche Methode ist die Sandmeyer-Reaktion, bei der Anilin diazotiert und anschließend mit Kaliumiodid behandelt wird, um 2-Iodobenzenamin zu erhalten . Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, werden aber für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
2-Iodobenzenamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Iodatom durch andere Nukleophile ersetzt wird.
Kupplungsreaktionen: Es wird häufig in palladiumkatalysierten Kreuzkupplungsreaktionen eingesetzt, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Oxidation und Reduktion: Es kann zur Bildung entsprechender Nitroverbindungen oxidiert oder zur Bildung von Anilinderivaten reduziert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Palladiumkatalysatoren, Kaliumiodid und verschiedene Nukleophile. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind polysubstituierte Indole und Benzothiophene .
Wissenschaftliche Forschungsanwendungen
2-Iodobenzenamin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es dient als biochemisches Agens in verschiedenen biologischen Assays und Experimenten.
Medizin: Es wird bei der Synthese pharmazeutischer Zwischenprodukte und pharmazeutischer Wirkstoffe eingesetzt.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Iodobenzenamin beruht auf seiner Fähigkeit, aufgrund des Vorhandenseins des Iodatoms, das eine gute Abgangsgruppe ist, an verschiedenen chemischen Reaktionen teilzunehmen. Diese Eigenschaft macht es zu einem wertvollen Reagenz in Kreuzkupplungsreaktionen und anderen Syntheseprozessen. Die beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und der Art der Reaktion ab, die es eingeht .
Vergleich Mit ähnlichen Verbindungen
2-Iodobenzenamin kann mit anderen halogenierten Anilinen wie 2-Bromoanilin und 2-Chloroanilin verglichen werden. Obwohl alle diese Verbindungen ähnliche Strukturen und Reaktivität aufweisen, ist 2-Iodobenzenamin aufgrund des Vorhandenseins des Iodatoms einzigartig, das in synthetischen Anwendungen eine unterschiedliche Reaktivität und Selektivität bietet . Andere ähnliche Verbindungen umfassen 2-Fluoroanilin und 2-Methylanilin, die sich in ihren Halogen- oder Substituentengruppen unterscheiden, aber ähnliche Grundstrukturen aufweisen .
Eigenschaften
IUPAC Name |
2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPDKIDWEADHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060649 | |
| Record name | o-Iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-43-0 | |
| Record name | 2-Iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)








